Methyl elaidate

Description

Methyl elaidate has been reported in Ganoderma carnosum and Abies spectabilis with data available.

Propriétés

IUPAC Name |

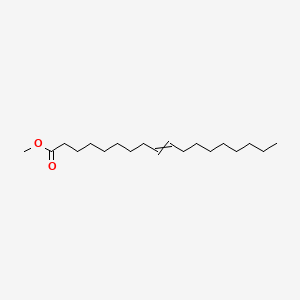

methyl (E)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDYPVFESGNLHU-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062435, DTXSID40883778 | |

| Record name | 9-Octadecenoic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Octadecenoic acid, methyl ester, (9E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA, Liquid; mp = 9 deg C; [Sigma-Aldrich MSDS] | |

| Record name | Fatty acids, C16-18 and C18-unsatd., Me esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Octadecenoic acid, methyl ester, (9E)- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11343 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1937-62-8, 67762-38-3, 2462-84-2 | |

| Record name | Methyl elaidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1937-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl elaidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001937628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, C16-18 and C18-unsatd., Me esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Octadecenoic acid, methyl ester, (9E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Octadecenoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Octadecenoic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Octadecenoic acid, methyl ester, (9E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fatty acids, C16-18 and C18-unsatd., Me esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl elaidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 9-octadecenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL ELAIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/625736WPN1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physicochemical properties of methyl elaidate

An In-depth Technical Guide to the Physicochemical Properties of Methyl Elaidate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the methyl ester of elaidic acid, which is the primary trans isomer of oleic acid. As a monounsaturated C18:1 fatty acid methyl ester (FAME), it serves as an important standard in analytical chemistry, particularly in the gas chromatographic analysis of fats and oils for nutritional labeling and quality control. Its distinct physicochemical properties, influenced by the trans configuration of its double bond, differentiate it from its cis isomer, methyl oleate. This guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and a visualization of a key analytical workflow.

Core Physicochemical Properties of this compound

The properties of this compound are well-documented, though some values, such as melting and flash points, show variation across different sources. These discrepancies can arise from different measurement conditions, sample purity, or estimation methods.

Data Summary

The quantitative physicochemical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | methyl (E)-octadec-9-enoate | [1] |

| Synonyms | Elaidic acid methyl ester, Methyl trans-9-octadecenoate | [1][2][3] |

| CAS Number | 1937-62-8 | [1] |

| Molecular Formula | C₁₉H₃₆O₂ | |

| Molecular Weight | 296.49 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Melting Point | 9 to 10.75 °C -19.9 °C (estimated) | |

| Boiling Point | 351.45 °C at 760 mmHg (estimated) 220 °C at 24 mmHg 186 °C at 9 mmHg 164-165 °C at 0.5 Torr | |

| Density | 0.871 g/mL at 20 °C | |

| Refractive Index (n20/D) | 1.450 - 1.452 | |

| Solubility | Insoluble in water. Soluble in organic solvents such as chloroform, methanol, ethanol, and ether. | |

| Flash Point | 92.4 °C (198 °F) (estimated) -3 °C Not Applicable | |

| logP (Octanol/Water) | 7.45 - 8.16 (estimated) |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for the application of this compound in research and industry. Below are detailed methodologies for key experiments.

Preparation of Fatty Acid Methyl Esters (FAMEs) for GC Analysis

This protocol describes a common base-catalyzed transesterification method to prepare FAMEs from a lipid source (e.g., vegetable oil or animal fat).

Materials:

-

Lipid sample (oil or fat)

-

Hexane or Heptane

-

2 M Potassium Hydroxide (KOH) in Methanol

-

Anhydrous Sodium Sulfate

-

Screw-cap glass tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Weigh approximately 100 mg of the lipid sample into a screw-cap glass tube.

-

Add 10 mL of hexane to dissolve the sample.

-

Add 100 µL of 2 M methanolic KOH to the tube.

-

Cap the tube tightly and vortex vigorously for 30-60 seconds at room temperature.

-

Allow the layers to separate. A centrifuge can be used to facilitate separation (e.g., 5 minutes at 2000 rpm).

-

The upper layer contains the FAMEs in hexane. Carefully transfer this supernatant to a clean vial.

-

Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

-

The sample is now ready for injection into the gas chromatograph.

Gas Chromatography (GC) Analysis of FAMEs

This protocol outlines a standard method for the analysis of FAMEs, using this compound as a component in a standard mix for identification and quantification.

Instrumentation:

-

Gas Chromatograph with a Flame Ionization Detector (GC-FID)

-

Capillary Column: A polar column, such as one with a biscyanopropyl polysiloxane stationary phase (e.g., Rt-2560) or a polyethylene glycol phase (e.g., FAMEWAX), is typically used for resolving cis/trans isomers.

-

Carrier Gas: Helium or Hydrogen.

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Detector Temperature: 270 °C

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 240 °C at 3 °C/minute, and hold for 15 minutes.

-

Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

-

Injection Volume: 1 µL

-

Split Ratio: 100:1

Procedure:

-

Inject a FAME standard mix (containing this compound and other relevant FAMEs) to determine the retention times for each component.

-

Inject the prepared sample from Protocol 1.

-

Identify the peaks in the sample chromatogram by comparing their retention times to those of the standards.

-

Quantify the amount of each fatty acid by integrating the peak areas. The concentration can be determined by comparing the peak area to that of an internal or external standard.

Determination of Melting Point (Capillary Method)

This method is adapted from standard procedures like ASTM D5440 for determining the melting point of fats.

Materials:

-

This compound sample

-

Capillary tubes (1 mm inner diameter)

-

Calibrated thermometer

-

Liquid bath (e.g., water or oil) with a stirrer and controlled heat source

-

Refrigerator

Procedure:

-

Ensure the this compound sample is completely liquid. If necessary, warm it gently.

-

Dip a clean capillary tube into the liquid sample, allowing the liquid to rise to a height of approximately 10 mm.

-

Fuse the end of the tube where the sample is located in a small flame, being careful not to burn the sample.

-

Place the prepared capillary tube in a refrigerator at 4-10 °C and leave it overnight (at least 16 hours) to ensure complete crystallization.

-

Attach the capillary tube to a thermometer so that the sample is level with the thermometer bulb.

-

Suspend the thermometer and tube in a liquid bath. The initial temperature of the bath should be 8-10 °C below the expected melting point.

-

Stir the bath continuously and heat at a slow, constant rate (e.g., 0.5 °C per minute).

-

The melting point is the temperature at which the sample becomes completely clear and liquid.

Qualitative Solubility Test

This protocol provides a simple method to assess the solubility of this compound in various solvents.

Materials:

-

This compound

-

Test tubes and rack

-

Solvents: Water (polar, inorganic), Ethanol (polar, organic), Chloroform (non-polar, organic)

-

Pipettes

Procedure:

-

Label three clean, dry test tubes: "Water," "Ethanol," and "Chloroform."

-

Add 2 mL of the respective solvent to each test tube.

-

Add 0.2 mL (approx. 4-5 drops) of this compound to each tube.

-

Shake each tube vigorously for 20-30 seconds.

-

Allow the tubes to stand for 1-2 minutes and observe.

-

Interpretation:

-

Miscible/Soluble: A single, clear liquid phase is observed (e.g., in Chloroform).

-

Immiscible/Insoluble: Two distinct layers are visible, or the solution is cloudy/emulsified (e.g., in Water).

-

Partially Soluble: The solution may appear slightly cloudy or have undissolved droplets (e.g., may occur with Ethanol).

-

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of preparing and analyzing a lipid sample to determine its fatty acid profile using this compound as a reference standard.

Caption: Workflow for FAME analysis from lipid sample to data interpretation.

References

The Natural Occurrence of Elaidic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elaidic acid (trans-9-octadecenoic acid) is the most common trans fatty acid found in industrially produced partially hydrogenated vegetable oils. Its consumption has been linked to adverse cardiovascular effects. However, elaidic acid also occurs naturally, albeit typically at lower concentrations, in the fat of ruminant animals. This technical guide provides an in-depth overview of the natural sources of elaidic acid, presenting quantitative data, detailed experimental protocols for its analysis, and visual representations of its origins.

Natural Sources of Elaidic Acid

The primary natural sources of elaidic acid are the meat and dairy products derived from ruminant animals such as cows, sheep, and goats. In these animals, elaidic acid is an intermediate product of the biohydrogenation of dietary unsaturated fatty acids by rumen microorganisms.[1]

Quantitative Data Summary

The following table summarizes the concentration of elaidic acid in various natural sources. It is important to note that these values can vary significantly based on factors such as the animal's diet, breed, and the specific product's processing.

| Food Product | Mean Concentration (% of total fatty acids) | Concentration Range (% of total fatty acids) | Analytical Method | Reference |

| Dairy Products | ||||

| Cow's Milk | ~0.1 | - | Not Specified | [2] |

| Goat's Milk | ~0.1 | - | Not Specified | [2] |

| Butter | 1.04 | - | GCxGC-TOFMS | [3] |

| Cheese (General) | 0.34 - 0.35 | - | GCxGC-TOFMS | [3] |

| Dalia-type Cheese (44% fat) | 16.16 (of total C18:1) | - | GC | |

| Ruminant Meats | ||||

| Ground Beef | 0.23 - 0.24 | - | GCxGC-TOFMS |

Experimental Protocols for Elaidic Acid Quantification

The accurate quantification of elaidic acid in biological matrices is crucial for research and regulatory purposes. Gas chromatography (GC) is the most widely used technique for this analysis.

Principle

The methodology involves the extraction of lipids from the food matrix, followed by the conversion of fatty acids into their volatile methyl esters (FAMEs). These FAMEs are then separated and quantified using a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

Detailed Methodology: Gas Chromatography-Flame Ionization Detection (GC-FID)

1. Lipid Extraction:

-

Sample Homogenization: A representative sample of the food product is homogenized to ensure uniformity.

-

Solvent Extraction: Lipids are extracted from the homogenized sample using a solvent mixture, typically chloroform and methanol, as described in established methods like the Folch or Bligh & Dyer procedures. The solvent is then evaporated under a stream of nitrogen to yield the total lipid extract.

2. Fatty Acid Methyl Ester (FAME) Preparation:

-

Saponification: The extracted lipids are saponified by heating with a solution of sodium hydroxide in methanol. This process liberates the fatty acids from the glycerol backbone of triglycerides.

-

Methylation: The free fatty acids are then methylated to form FAMEs. A common reagent for this is boron trifluoride (BF3) in methanol or an acidic methanol solution (e.g., 6% H2SO4 in methanol). The mixture is heated to ensure complete reaction.

-

Extraction of FAMEs: After cooling, the FAMEs are extracted into an organic solvent such as hexane or petroleum ether. The organic layer is washed with water to remove any residual catalyst and dried over anhydrous sodium sulfate.

3. Gas Chromatographic Analysis:

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column is used. Highly polar capillary columns (e.g., those with cyanosilicone stationary phases) are recommended for the separation of cis and trans isomers of fatty acids.

-

Injection: A small volume (typically 1 µL) of the FAMEs solution is injected into the GC inlet, which is maintained at a high temperature (e.g., 220-250°C) to ensure rapid volatilization.

-

Separation: The FAMEs are separated on the capillary column based on their boiling points and polarity. A temperature program is typically employed, where the column temperature is gradually increased to achieve optimal separation of all fatty acid methyl esters.

-

Detection: As the separated FAMEs elute from the column, they are detected by the FID. The detector response is proportional to the amount of each FAME.

-

Quantification: The identification of the elaidic acid methyl ester peak is based on its retention time compared to a certified reference standard. Quantification is performed by comparing the peak area of the elaidic acid methyl ester in the sample to the peak area of a known concentration of an internal standard (e.g., C17:0 or C19:0 fatty acid methyl ester) that was added to the sample before the extraction process.

Visualization of Natural Elaidic Acid Sources

The following diagram illustrates the primary natural sources of elaidic acid.

Caption: Primary ruminant sources and derived food products containing natural elaidic acid.

References

An In-depth Technical Guide on the Biosynthesis of Trans Fatty Acids in Ruminants

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trans fatty acids (TFAs) in ruminant-derived products, such as milk and meat, are primarily formed through the microbial biohydrogenation of dietary polyunsaturated fatty acids (PUFAs) in the rumen. This intricate process, carried out by a consortium of rumen microorganisms, involves a series of isomerization and reduction reactions, leading to the formation of a complex array of TFA isomers, with vaccenic acid (VA; trans-11 C18:1) and conjugated linoleic acid (CLA) isomers being the most prominent. Understanding the nuances of these biosynthetic pathways is critical for developing strategies to modulate the fatty acid profile of ruminant products for enhanced human health and for informing drug development programs targeting lipid metabolism. This technical guide provides a comprehensive overview of the core biosynthetic pathways, the key enzymes and microorganisms involved, detailed experimental protocols for their study, and a quantitative summary of the factors influencing TFA production.

Core Biosynthetic Pathways of Ruminant Trans Fatty Acids

The biosynthesis of trans fatty acids in ruminants is a direct consequence of the biohydrogenation of dietary unsaturated fatty acids, principally linoleic acid (LA; cis-9, cis-12 C18:2) and α-linolenic acid (ALA; cis-9, cis-12, cis-15 C18:3), by rumen microbiota. This process is a detoxification mechanism for the microbes, as high concentrations of PUFAs can be toxic to them.[1] The biohydrogenation process is not a single reaction but a series of enzymatic steps leading to the formation of various intermediates, including numerous trans and conjugated fatty acid isomers, before the final conversion to stearic acid (SA; C18:0).

Biohydrogenation of Linoleic Acid (C18:2)

The biohydrogenation of linoleic acid is a three-step process primarily initiated by bacteria possessing linoleate isomerase activity.[2]

-

Isomerization: The initial and rate-limiting step involves the isomerization of the cis-12 double bond of linoleic acid to a trans-11 double bond, forming cis-9, trans-11 conjugated linoleic acid (c9, t11-CLA), also known as rumenic acid. This reaction is catalyzed by the enzyme linoleate isomerase .[1][2] An alternative pathway, though typically less prominent, involves the isomerization of the cis-9 double bond to a trans-10 double bond, yielding trans-10, cis-12 CLA (t10, c12-CLA).[3]

-

First Reduction: The conjugated dienes are then reduced to a monoenoic fatty acid. In the primary pathway, c9, t11-CLA is reduced to trans-11 C18:1 (vaccenic acid) by CLA reductase .

-

Second Reduction: The final step is the reduction of the trans-monoene to the fully saturated fatty acid, stearic acid (C18:0). This step is carried out by a different group of bacteria.

Biohydrogenation of α-Linolenic Acid (C18:3)

The biohydrogenation of α-linolenic acid is a more complex, four-step process:

-

Isomerization: Similar to linoleic acid, the initial step is an isomerization of one of the cis double bonds to a trans double bond, forming a conjugated linolenic acid (CLnA) isomer. The primary initial product is cis-9, trans-11, cis-15 C18:3.

-

First Reduction: This CLnA isomer is then reduced to a non-conjugated diene, typically trans-11, cis-15 C18:2.

-

Second Reduction: The diene is further reduced to a trans-monoene, with vaccenic acid (trans-11 C18:1) being a major product.

-

Final Reduction: Finally, vaccenic acid is reduced to stearic acid.

Key Rumen Microorganisms and Enzymes

A diverse community of rumen microorganisms participates in the biohydrogenation process. These are broadly categorized into two groups based on their metabolic capabilities:

-

Group A Bacteria: These bacteria are responsible for the initial isomerization and the first reduction of PUFAs, leading to the production of various trans-C18:1 isomers, primarily vaccenic acid. The most well-studied and prominent member of this group is Butyrivibrio fibrisolvens . Strains of this bacterium are known to possess high linoleate isomerase activity.

-

Group B Bacteria: This group of bacteria carries out the final reduction of trans-C18:1 isomers to stearic acid. These bacteria are generally more sensitive to the toxic effects of PUFAs.

While bacteria are the primary drivers of biohydrogenation, some rumen fungi, such as Orpinomyces, have also been shown to be capable of isomerizing linoleic acid to CLA.

The key enzymes involved in these pathways include:

-

Linoleate Isomerase (LA-I): Catalyzes the conversion of linoleic acid to conjugated linoleic acid. Different isomerases can produce different CLA isomers.

-

CLA Reductase (CLA-R): Reduces conjugated linoleic acid to vaccenic acid.

-

Vaccenic Acid Reductase: Although not explicitly named in all literature, this refers to the enzymatic activity responsible for the final reduction of vaccenic acid to stearic acid.

Quantitative Data on Trans Fatty Acid Composition

The composition and concentration of trans fatty acids in ruminant-derived products are highly variable and influenced by a multitude of factors, primarily the animal's diet.

Effect of Diet on Trans Fatty Acid Profile in Ruminant Milk

| Dietary Factor | Effect on Vaccenic Acid (t11-C18:1) | Effect on Rumenic Acid (c9, t11-CLA) | Other Notable TFA Changes | References |

| High Forage (e.g., Pasture) | Increased | Increased | Lower proportion of t10 isomers | |

| High Concentrate (e.g., Grains) | Decreased or shifted to t10 isomers | Decreased | Increased proportion of t10-C18:1 | |

| Linseed Oil Supplementation | Increased | Increased | Increased ALA and its biohydrogenation intermediates | |

| Sunflower Oil Supplementation | Increased | Increased | Increased linoleic acid and its biohydrogenation intermediates | |

| Fish Oil Supplementation | Increased | Increased | Increased long-chain n-3 PUFA and a wider range of TFA isomers |

Trans Fatty Acid Isomer Composition in Milk Fat of Different Ruminant Species

| Fatty Acid Isomer | Bovine Milk Fat (% of total TFA) | Ovine Milk Fat (% of total TFA) | Caprine Milk Fat (% of total TFA) | References |

| trans-11 C18:1 (Vaccenic Acid) | 50 - 80 | 55 - 75 | 60 - 80 | |

| cis-9, trans-11 CLA (Rumenic Acid) | 5 - 15 | 8 - 20 | 7 - 18 | |

| trans-10 C18:1 | 1 - 10 | 1 - 8 | 1 - 9 | |

| Other trans-C18:1 isomers | 10 - 25 | 10 - 20 | 10 - 20 |

Trans Fatty Acid Composition in Meat of Different Ruminant Species

| Ruminant Species | Total trans-C18:1 ( g/100g fatty acids) | Vaccenic Acid (% of total trans-C18:1) | Other Notable TFA | References |

| Beef | 2.1 ± 0.8 | ~60-70% | trans-C16:1 (0.24 ± 0.01 g/100g ) | |

| Veal | 4.0 ± 1.2 | ~60-70% | trans-C16:1 (0.14 ± 0.02 g/100g ) | |

| Lamb | 4.5 ± 0.6 | ~60-70% | trans-C16:1 (0.79 ± 0.02 g/100g ) |

Experimental Protocols

In Vitro Rumen Fermentation for Biohydrogenation Studies

This protocol provides a method for simulating rumen fermentation in a controlled laboratory setting to study the biohydrogenation of fatty acids.

Materials:

-

Rumen fluid from a cannulated ruminant.

-

Anaerobic buffer solution (e.g., McDougall's buffer).

-

Substrate (e.g., dried and ground forage, concentrate).

-

Fatty acid source (e.g., pure fatty acids, plant oils).

-

Incubation vessels (e.g., serum bottles or culture tubes).

-

Water bath shaker set at 39°C.

-

CO2 gas supply.

-

Reagents for stopping the reaction (e.g., mercuric chloride).

-

Equipment for fatty acid extraction and analysis (see Protocol 4.2).

Procedure:

-

Rumen Fluid Collection: Collect rumen fluid from a cannulated animal before the morning feeding. Strain the fluid through multiple layers of cheesecloth into a pre-warmed, insulated flask, maintaining anaerobic conditions by flushing with CO2.

-

Inoculum Preparation: In a warm (39°C) environment, mix the strained rumen fluid with an anaerobic buffer in a 1:2 or 1:4 (v/v) ratio. Continuously flush the mixture with CO2 to maintain anaerobiosis.

-

Incubation Setup: To each incubation vessel, add a known amount of substrate and the fatty acid source to be tested.

-

Initiation of Fermentation: Dispense the prepared rumen fluid inoculum into each vessel under a stream of CO2. Seal the vessels immediately.

-

Incubation: Place the vessels in a shaking water bath at 39°C for the desired incubation period (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Termination of Fermentation: At the end of each time point, stop the microbial activity by adding a terminating agent like mercuric chloride. Place the samples on ice.

-

Sample Processing: The contents of the vessels can then be processed for fatty acid analysis. This typically involves lyophilization followed by extraction and methylation.

Gas Chromatography (GC) Analysis of Trans Fatty Acid Isomers

This protocol outlines the general steps for the analysis of fatty acid methyl esters (FAMEs), including TFA isomers, by capillary gas chromatography. This is based on principles from AOAC Official Method 996.06.

Materials:

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID).

-

Highly polar capillary column (e.g., 100 m x 0.25 mm ID, 0.20 µm film thickness; e.g., SP-2560 or CP-Sil 88).

-

Carrier gas (Helium or Hydrogen).

-

Fatty acid methyl ester (FAME) standards, including a comprehensive mix of cis and trans isomers.

-

Internal standard (e.g., C13:0 or C19:0 FAME).

-

Solvents for sample preparation (e.g., hexane, toluene).

-

Methylation reagent (e.g., boron trifluoride in methanol, sodium methoxide).

Procedure:

-

Lipid Extraction: Extract total lipids from the sample (e.g., lyophilized rumen fluid, milk fat, or meat) using a suitable method (e.g., Folch or Bligh and Dyer).

-

Methylation: Convert the extracted fatty acids to their methyl esters (FAMEs). A common method is transesterification with sodium methoxide followed by methylation with BF3-methanol.

-

GC Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the FAME sample in a suitable solvent into the GC.

-

Separation: The FAMEs are separated on the capillary column based on their chain length, degree of unsaturation, and the position and configuration of their double bonds. A precise temperature program for the oven is crucial for achieving good separation of isomers.

-

Detection: The separated FAMEs are detected by the FID.

-

-

Peak Identification and Quantification:

-

Identify the individual FAME peaks by comparing their retention times with those of known standards.

-

Quantify the amount of each fatty acid by comparing its peak area to the peak area of the internal standard. Results are typically expressed as a percentage of total fatty acids.

-

Visualizations of Biosynthetic Pathways and Experimental Workflows

Caption: Biohydrogenation pathway of linoleic acid in the rumen.

Caption: Primary biohydrogenation pathway of α-linolenic acid.

Caption: Experimental workflow for biohydrogenation studies.

Conclusion

The biosynthesis of trans fatty acids in ruminants is a complex and dynamic process governed by the intricate interplay between dietary components and the rumen microbial ecosystem. A thorough understanding of the underlying biochemical pathways, the microorganisms and enzymes involved, and the factors that modulate their activity is paramount for the development of nutritional strategies aimed at improving the fatty acid profile of ruminant-derived foods. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and scientists to further investigate these processes and for drug development professionals to explore potential targets for modulating lipid metabolism. Continued research in this area holds significant promise for enhancing the nutritional value of our food supply and for advancing our understanding of fatty acid metabolism in health and disease.

References

- 1. A new strain of Butyrivibrio fibrisolvens that has high ability to isomerize linoleic acid to conjugated linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation of a novel strain of Butyrivibrio fibrisolvens that isomerizes linoleic acid to conjugated linoleic acid without hydrogenation, and its utilization as a probiotic for animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

A Technical Guide to the Enzymatic Synthesis of Methyl Elaidate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic synthesis of methyl elaidate, a fatty acid methyl ester with applications in various research and development sectors. This document details the core principles, experimental protocols, and key considerations for achieving efficient and selective synthesis of this trans-isomer fatty acid ester through lipase-catalyzed reactions.

Introduction

This compound, the methyl ester of elaidic acid, is a monounsaturated trans-fatty acid ester. Its synthesis is of interest for various biochemical applications and as a reference standard in analytical chemistry.[1][2][3][4] Enzymatic synthesis, primarily utilizing lipases, offers a green and highly selective alternative to traditional chemical methods, which often require harsh conditions and can lead to unwanted byproducts.[5] Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are versatile enzymes that can catalyze esterification and transesterification reactions in non-aqueous or micro-aqueous environments, making them ideal for the synthesis of fatty acid esters.

This guide focuses on the practical aspects of this compound synthesis, including enzyme selection, reaction optimization, and detailed experimental procedures.

Enzyme Selection: The Critical Factor for trans-Isomer Selectivity

The primary challenge in the enzymatic synthesis of this compound lies in the geometric isomerism of the fatty acid substrate. Elaidic acid is the trans-isomer of oleic acid (cis-isomer). Many lipases exhibit a preference for the cis-isomer, which can lead to lower reaction rates and yields when using elaidic acid as a substrate.

A comparative study on the substrate selectivity of various commercially available lipases for the esterification of oleic acid versus elaidic acid revealed significant differences:

-

Lipases with Low or No Selectivity: A significant number of lipases, including those from Pseudomonas sp., porcine pancreas, and Carica papaya, do not show a strong preference between the cis and trans isomers.

-

Lipases with cis-Isomer Preference: Lipases sourced from Candida cylindracea and Mucor miehei demonstrated a notable preference for oleic acid, catalyzing its esterification at a rate 3-4 times faster than that of elaidic acid.

-

Lipases with trans-Isomer Preference: Crucially for the synthesis of this compound, lipases from Candida antarctica were found to favor elaidic acid as the substrate. While Candida antarctica lipase B (CALB) showed a slight preference for the trans-isomer, Candida antarctica lipase A (CALA) exhibited remarkable substrate selectivity, esterifying elaidic acid approximately 15 times faster than oleic acid.

Core Synthesis Methodologies

The enzymatic synthesis of this compound can be achieved through two primary routes:

-

Direct Esterification: This reaction involves the direct condensation of elaidic acid and methanol, producing this compound and water as a byproduct.

-

Transesterification (Alcoholysis): This method utilizes a triglyceride rich in elaidic acid (trielaidin) or another ester of elaidic acid and reacts it with methanol to form this compound and glycerol or a different alcohol as a byproduct.

Both methods are catalyzed by lipases and the choice between them often depends on the availability and cost of the starting materials.

Experimental Protocols

The following sections provide detailed methodologies for the enzymatic synthesis of this compound. These protocols are based on established procedures for lipase-catalyzed fatty acid esterification and can be adapted for specific laboratory conditions.

General Workflow for Enzymatic Synthesis of this compound

The overall process for the enzymatic synthesis of this compound can be visualized as a straightforward workflow.

Caption: General workflow for the enzymatic synthesis of this compound.

Protocol 1: Direct Esterification of Elaidic Acid with Methanol (Solvent-Free)

This protocol describes a solvent-free approach, which is environmentally friendly and offers high volumetric productivity.

Materials:

-

Elaidic acid

-

Methanol

-

Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

-

Molecular sieves (3 Å, activated)

-

Reaction vessel (e.g., baffled Erlenmeyer flask or stirred-tank reactor)

-

Shaking incubator or magnetic stirrer with heating

-

Centrifuge

Procedure:

-

Reactant Preparation: In a 50 mL baffled Erlenmeyer flask, combine elaidic acid and methanol. The molar ratio of methanol to elaidic acid can be varied, with ratios of 1:1 to 3:1 being common starting points.

-

Enzyme Addition: Add the immobilized lipase. The enzyme loading is typically between 0.25% and 12% (w/w) of the total substrate weight.

-

Water Removal (Optional but Recommended): To drive the reaction equilibrium towards ester formation, add activated molecular sieves to the reaction mixture to adsorb the water produced during esterification.

-

Incubation: Place the flask in a shaking incubator set to 55°C and 170 rpm. The reaction time can range from several hours to over 48 hours.

-

Reaction Monitoring: Periodically take samples to monitor the progress of the reaction by titrating the residual free fatty acid or by gas chromatography (GC) analysis.

-

Product Recovery: After the reaction reaches the desired conversion, separate the immobilized enzyme and molecular sieves from the product mixture by centrifugation (e.g., 4000 rpm for 10 minutes) or filtration.

-

Purification: The resulting this compound can be further purified if necessary, for example, by vacuum distillation to remove any unreacted methanol and elaidic acid.

Protocol 2: Transesterification of Trielaidin with Methanol

This protocol is suitable when starting from a triglyceride of elaidic acid.

Materials:

-

Trielaidin

-

Methanol

-

Immobilized lipase (e.g., from Rhizomucor miehei or Candida antarctica)

-

Water

-

Reaction vessel

-

Magnetic stirrer with heating

-

Centrifuge

Procedure:

-

Reaction Setup: In a 50 mL flask, mix trielaidin, the immobilized lipase, methanol, and a specific amount of water. The water content can significantly influence enzyme activity.

-

Stepwise Methanol Addition: To mitigate the inhibitory effect of high methanol concentrations on the lipase, add the total amount of methanol in three steps. For instance, for a 72-hour reaction, add one-third of the methanol at 0, 24, and 48 hours.

-

Incubation: Maintain the reaction at a controlled temperature (e.g., 30-45°C) with constant stirring (e.g., 180 rpm).

-

Product Separation: After the reaction is complete, separate the upper layer containing the this compound and unreacted oil from the lower glycerol layer and the immobilized enzyme by centrifugation.

-

Analysis: Determine the fatty acid methyl ester (FAME) content using GC-FID.

Quantitative Data on Enzymatic Synthesis of Fatty Acid Methyl Esters

The following tables summarize quantitative data from various studies on the enzymatic synthesis of fatty acid methyl esters. While not all data is specific to this compound, it provides a valuable reference for expected yields and the influence of key reaction parameters.

Table 1: Effect of Lipase Source and Reaction Conditions on FAME Yield

| Lipase Source | Substrate | Reaction Type | Molar Ratio (Alcohol:Oil/Acid) | Temperature (°C) | Reaction Time (h) | FAME Yield/Conversion (%) | Reference |

| Candida antarctica B | Oleic Acid & Methanol | Esterification | 1.5:1 | 55 | 72 | ~98 | |

| Rhizomucor miehei | Waste Cooking Oil & Methanol | Transesterification | 6:1 | 45 | 24 | 96.5 | |

| Biolipasa-R | Acid Oil & Methanol | Transesterification | 3:1 | 30 | 72 | 71.3 | |

| Pseudomonas fluorescens | Acetic/Butyl Acid & Alcohols | Esterification | - | 37 | 24 | 88.9 - 98.4 | |

| Candida antarctica B | Fructose & Oleic Acid | Esterification | - | - | - | up to 96 |

Table 2: Optimization of Reaction Parameters for FAME Synthesis

| Parameter | Range Studied | Optimal Value | Effect on Yield | Reference |

| Methanol:Oleic Acid Molar Ratio | 1:1 to 2:1 | 1.5:1 | Higher ratios can increase conversion but also inhibit the enzyme. | |

| Lipase Dose (wt%) | 0.25 to 0.75 | 0.75 | Increased enzyme loading generally increases the reaction rate. | |

| Temperature (°C) | 30 - 70 | 55 | Higher temperatures increase reaction rates up to the enzyme's thermal stability limit. | |

| Agitation Speed (rpm) | 100 - 250 | 200 | Sufficient agitation is crucial to overcome mass transfer limitations in heterogeneous systems. |

Key Reaction Parameters and Their Influence

The efficiency of the enzymatic synthesis of this compound is governed by several critical parameters:

-

Temperature: Lipase activity generally increases with temperature up to an optimum, beyond which thermal denaturation occurs.

-

Substrate Molar Ratio: An excess of methanol can shift the equilibrium towards product formation but can also lead to enzyme inhibition. Stepwise addition of methanol is a common strategy to mitigate this.

-

Water Content: A minimal amount of water is essential for lipase activity. However, in esterification reactions, excess water can promote the reverse hydrolytic reaction. The use of molecular sieves or performing the reaction under vacuum can help remove water and drive the reaction forward.

-

Enzyme Loading: Higher enzyme concentrations generally lead to faster reaction rates, but this must be balanced with the cost of the biocatalyst.

-

Solvent System: While solvent-free systems are preferred for their green credentials, the use of non-polar organic solvents like hexane can sometimes enhance reaction rates by improving the solubility of substrates and reducing substrate inhibition.

Logical Relationships in Lipase-Catalyzed Esterification

The "Ping-Pong Bi-Bi" mechanism is a widely accepted model for lipase-catalyzed esterification. This mechanism involves the formation of an acyl-enzyme intermediate.

Caption: Simplified Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

Conclusion

The enzymatic synthesis of this compound is a viable and advantageous alternative to chemical methods, offering high selectivity and mild reaction conditions. The key to a successful synthesis lies in the selection of an appropriate lipase, with Candida antarctica lipase A being a particularly promising candidate due to its preference for the trans-isomer of 9-octadecenoic acid. By carefully optimizing reaction parameters such as temperature, substrate molar ratio, and water content, high yields of this compound can be achieved. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the field, facilitating the efficient and sustainable production of this important fatty acid ester.

References

An In-depth Technical Guide to the Chemical Synthesis of Methyl Elaidate from Elaidic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of methyl elaidate from elaidic acid, primarily focusing on the robust and widely utilized Fischer esterification method. This document details the underlying chemical principles, comparative analysis of catalytic systems, explicit experimental protocols, and methods for purification and characterization, tailored for a scientific audience engaged in chemical synthesis and drug development.

Introduction

This compound, the methyl ester of elaidic acid, is a monounsaturated fatty acid methyl ester (FAME) of significant interest in various research domains, including lipidomics, nutritional science, and as a standard in chromatographic analysis.[1] Its synthesis from elaidic acid is a fundamental esterification reaction, offering a platform to study reaction kinetics, catalytic efficiencies, and purification strategies. This guide will focus on the acid-catalyzed Fischer esterification, a reversible reaction that forms an ester from a carboxylic acid and an alcohol.[2]

Core Principles of Fischer Esterification

The Fischer esterification of elaidic acid with methanol is an equilibrium-driven process catalyzed by a strong acid. The reaction mechanism involves the protonation of the carbonyl oxygen of elaidic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the this compound product.

To drive the equilibrium towards the formation of this compound, it is essential to either use a large excess of one reactant (typically methanol) or remove water as it is formed.[3]

Comparative Analysis of Acid Catalysts

The choice of acid catalyst significantly influences the reaction rate and overall yield of this compound. While various acids can catalyze the reaction, sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TsOH) are among the most common.

| Catalyst | Molar Ratio (Methanol:Elaidic Acid) | Catalyst Conc. (wt%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Sulfuric Acid (H₂SO₄) | 12:1 | 0.7 mol L⁻¹ | Room Temp | 0.5 | 96.1 | [4] |

| Sulfuric Acid (H₂SO₄) | 5:1 | 1.0 | 70 | 5 | ~96.5 (conversion) | [3] |

| Hydrochloric Acid (HCl) | Not Specified | 0.5 M | Not Specified | Not Specified | 94 | |

| p-Toluenesulfonic Acid (p-TsOH) | Not Specified | Not Specified | Not Specified | Generally effective, soluble in organic solvents | Varies |

Note: The yields presented are based on studies of similar fatty acids (e.g., oleic acid) due to a lack of direct comparative studies on elaidic acid under identical conditions. The data provides a strong indication of the relative effectiveness of these catalysts.

Sulfuric acid is a highly effective and low-cost catalyst for this esterification. Hydrochloric acid also demonstrates high catalytic activity. p-Toluenesulfonic acid, being a solid and more soluble in organic solvents, can offer advantages in certain reaction setups, potentially leading to cleaner reactions.

Detailed Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis, workup, and purification of this compound via Fischer esterification.

Materials and Reagents

-

Elaidic acid (≥99% purity)

-

Anhydrous methanol (ACS grade)

-

Concentrated sulfuric acid (95-98%)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexane or diethyl ether (ACS grade)

Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve elaidic acid in anhydrous methanol. A typical molar ratio is 1:20 (elaidic acid:methanol) to use methanol as the solvent and drive the reaction equilibrium.

-

Catalyst Addition: Slowly and carefully add the acid catalyst (e.g., 1-2% w/w of elaidic acid) to the methanolic solution of elaidic acid while stirring.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 65-70°C) with continuous stirring. The reaction time can vary from 1 to 5 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Workup and Purification

-

Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Caution should be exercised as this will generate carbon dioxide gas.

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Add an organic solvent such as hexane or diethyl ether to extract the this compound. Shake the funnel vigorously and allow the layers to separate. Collect the organic layer. Repeat the extraction process two more times with the aqueous layer to maximize product recovery.

-

Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.

-

High Purity Purification (Optional): For higher purity, the crude product can be purified by vacuum distillation or column chromatography.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for the analysis of fatty acid methyl esters.

-

Sample Preparation: Dilute a small sample of the purified this compound in an appropriate solvent (e.g., hexane).

-

GC Conditions:

-

Column: A capillary column suitable for FAME analysis (e.g., SLB®-5ms).

-

Injector Temperature: 220°C.

-

Oven Program: Start at 70°C for 2 minutes, then ramp up to 240°C at 5°C/min and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-550.

-

The resulting mass spectrum can be compared with a reference spectrum of this compound for confirmation.

Visualizing the Workflow and Reaction

Chemical Reaction Pathway

Caption: Fischer esterification of elaidic acid with methanol.

Experimental Workflow

Caption: Workflow for this compound synthesis and purification.

References

methyl elaidate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl elaidate, the methyl ester of elaidic acid. It covers its fundamental chemical and physical properties, methods for its synthesis and analysis, and its known biological activities and applications. This document is intended to serve as a valuable resource for professionals in research and development.

Core Chemical and Physical Properties

This compound is a monounsaturated trans fatty acid methyl ester. Its properties are summarized in the table below.

| Property | Value | Citations |

| CAS Number | 1937-62-8 | |

| Molecular Weight | 296.49 g/mol | [1] |

| Molecular Formula | C₁₉H₃₆O₂ | [1] |

| Appearance | Colorless to pale yellow liquid or white/colorless to light yellow powder/lump | [2] |

| Melting Point | 9-10 °C | |

| Boiling Point | 220 °C at 24 mmHg | |

| Density | 0.871 g/mL at 20 °C | |

| Refractive Index | n20/D 1.450 - 1.452 | |

| Solubility | Insoluble in water; soluble in most organic solvents. | |

| Storage Temperature | -20°C |

Synthesis and Applications

This compound is the methyl ester of elaidic acid, which is the trans isomer of oleic acid. It can be synthesized from elaidic acid and methanol. One common method of synthesis involves the esterification of elaidic acid with methanol in the presence of an acid catalyst, such as hydrogen chloride.

Due to its chemical properties, this compound has a range of applications across different industries:

-

Biochemical Research: It is frequently used as a standard in the gas chromatographic analysis of fatty acids and their derivatives.

-

Food Industry: It has been used as a flavoring agent and in the production of food-grade emulsifiers to improve texture and stability in products like margarine.

-

Industrial Applications: Its stability and resistance to oxidation make it suitable for use in the production of surfactants and lubricants.

-

Cosmetics: It serves as an emollient and skin-conditioning agent in various cosmetic formulations.

-

Biodiesel Production: Its fatty acid composition makes it a candidate for use in biodiesel production.

Experimental Protocols

Gas Chromatographic Analysis of this compound

Gas chromatography (GC) is a primary technique for the analysis and quantification of this compound. The following is a general protocol for the separation of this compound from its cis-isomer, methyl oleate.

Objective: To achieve baseline separation of this compound and methyl oleate.

Materials and Reagents:

-

Gas chromatograph with a flame ionization detector (FID)

-

Capillary column (e.g., 15% SP-2340 or OV-275 on Chromosorb P AW-DMCS)

-

This compound standard

-

Methyl oleate standard

-

Sample containing fatty acid methyl esters

-

Heptane (or other suitable solvent)

-

Carrier gas (e.g., Helium, Nitrogen)

Procedure:

-

Sample Preparation: Dissolve the fatty acid methyl ester sample in heptane to an appropriate concentration. If analyzing a complex lipid mixture, the lipids must first be converted to their methyl esters. This can be achieved through saponification followed by BF₃-catalyzed methylation, or by using a solution of HCl in methanol.

-

Instrument Setup:

-

Install the appropriate capillary column in the gas chromatograph.

-

Set the oven temperature program. The specific temperatures will depend on the column and the desired separation, but a typical starting point could be an isothermal analysis at a temperature that provides good resolution between the cis and trans isomers.

-

Set the injector and detector temperatures.

-

Set the carrier gas flow rate.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the gas chromatograph.

-

Data Acquisition: Record the chromatogram. The retention time of this compound will be different from that of methyl oleate, allowing for their separation and quantification.

-

Analysis: Identify the peaks corresponding to this compound and methyl oleate by comparing their retention times to those of the standards. The area under each peak can be used to determine the relative concentration of each isomer.

Factors that influence the separation of this compound and methyl oleate include the nitrile content of the stationary phase, the type and nature of the support surface, the amount of stationary phase, and the column temperature.

Biological Activity and Signaling Pathways

Recent research has begun to elucidate the biological effects of elaidate, the de-esterified form of this compound, on cellular signaling pathways.

Impact on Insulin Signaling

Studies have shown that persistent exposure of adipocytes to elaidate can impair insulin-dependent glucose uptake. This occurs through a mechanism distinct from that of the saturated fatty acid stearate. Elaidate suppresses the insulin-induced accumulation of Akt at the plasma membrane and reduces the phosphorylation of both Akt and its substrate AS160. Furthermore, elaidate inhibits the insulin-induced fusion of GLUT4 storage vesicles with the plasma membrane, a critical step for glucose uptake.

Caption: Effect of Elaidate on Insulin Signaling Pathway.

Regulation of Intracellular Zinc Homeostasis

In human macrophages, elaidate has been shown to alter the expression of genes involved in zinc homeostasis. Specifically, treatment with elaidate leads to a decrease in the mRNA levels of several metallothioneins (which bind zinc) and an increase in the zinc importer SLC39A10. This results in an overall increase in intracellular zinc levels.

Potential Role in Apoptosis

An in silico study has suggested that this compound may act as a potential apoptosis inducer in cancer cells. The study proposed that this compound can bind to the pro-apoptotic protein Bax and the p53 inhibitor MDM2 at their active sites. By inhibiting the formation of the p53-MDM2 complex, this compound could potentially activate p53, a key tumor suppressor protein that can trigger apoptosis.

Caption: Proposed Mechanism of this compound-Induced Apoptosis.

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of this compound in a biological or industrial sample.

Caption: General Workflow for this compound Analysis.

References

An In-depth Technical Guide to Methyl (E)-octadec-9-enoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl (E)-octadec-9-enoate, the methyl ester of elaidic acid, is a monounsaturated fatty acid ester with emerging significance in biochemical research and potential applications in drug development. Its trans-isomeric configuration distinguishes it from its cis-counterpart, methyl oleate, and imparts unique physicochemical and biological properties. This technical guide provides a comprehensive overview of methyl (E)-octadec-9-enoate, including its structural characteristics, synthesis, and analytical methodologies. A significant focus is placed on its potential as an anti-inflammatory and anticancer agent, with detailed summaries of quantitative data from studies on structurally related compounds, proposed signaling pathways, and experimental protocols. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this and other trans-fatty acid esters.

Structural and Physicochemical Properties

Methyl (E)-octadec-9-enoate is characterized by an 18-carbon chain with a single double bond in the trans configuration at the ninth carbon. This seemingly subtle structural difference from the cis-isomer, methyl oleate, results in a more linear molecular shape, leading to a higher melting point and different packing properties in biological membranes.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₃₆O₂ | [1] |

| Molecular Weight | 296.49 g/mol | [1] |

| CAS Number | 1937-62-8 | [1] |

| Appearance | Colorless liquid or white solid | |

| IUPAC Name | methyl (E)-octadec-9-enoate | [1] |

| Synonyms | Methyl elaidate, Methyl trans-9-octadecenoate | [1] |

Synthesis and Analysis

Synthesis via Metathesis

A common method for the synthesis of methyl (E)-octadec-9-enoate is through the self-metathesis of its cis-isomer, methyl oleate, utilizing a Grubbs' second-generation catalyst. This reaction yields a mixture of products, including the desired trans-isomer.

Experimental Protocol: Self-Metathesis of Methyl Oleate

-

Reaction Setup: Dissolve methyl oleate (cis-isomer) in dry dichloromethane (DCM) in a two-necked round-bottom flask under a nitrogen atmosphere.

-

Catalyst Addition: Add Grubbs' second-generation catalyst dissolved in dry DCM to the reaction mixture using a syringe.

-

Reaction Conditions: Heat the mixture at 40-45 °C for 15 hours.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) with a hexane:ethyl acetate (90:10, v/v) mobile phase.

-

Work-up: Upon completion, wash the reaction mixture with ethyl acetate and pass it through anhydrous sodium sulfate.

-

Purification: Remove the solvent using a rotary evaporator and dry under reduced pressure to obtain the metathesized products. The desired (E)-isomer can be separated from the product mixture using column chromatography.

Logical Workflow for Metathesis Synthesis

References

The Occurrence of Methyl Elaidate in Hydrogenated Vegetable Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The process of partial hydrogenation of vegetable oils, designed to increase their oxidative stability and modify their physical properties for use in a wide range of food products, inadvertently leads to the formation of trans fatty acids (TFAs). Among the most common of these is elaidic acid ((E)-octadec-9-enoic acid), the trans isomer of oleic acid. For analytical purposes, particularly gas chromatography, fatty acids are converted to their more volatile fatty acid methyl esters (FAMEs). Consequently, methyl elaidate serves as a key analytical marker for the presence of this specific trans fatty acid in hydrogenated vegetable oils and the products derived from them. This technical guide provides an in-depth overview of the occurrence of this compound in these oils, detailing the analytical methodologies used for its quantification and presenting available quantitative data.

Formation of this compound during Hydrogenation

The formation of elaidic acid, and subsequently this compound upon derivatization, is a direct consequence of the partial hydrogenation process of vegetable oils rich in oleic acid. During this industrial process, gaseous hydrogen is reacted with the oil in the presence of a metal catalyst, typically nickel. The goal is to reduce the number of double bonds in the fatty acid chains, thereby increasing the melting point and oxidative stability of the oil.

However, the reaction is often stopped before all double bonds are saturated to achieve a desired texture. This incomplete hydrogenation can cause a positional and geometric isomerization of the remaining double bonds. The naturally occurring cis configuration of the double bonds in fatty acids like oleic acid can be converted to the trans configuration, resulting in the formation of elaidic acid. For analytical determination by gas chromatography, the fatty acids in the oil are transesterified to form FAMEs, converting elaidic acid to this compound. The amount of this compound is therefore a direct measure of the elaidic acid content.

Quantitative Occurrence of this compound and trans Fatty Acids

The concentration of this compound and other trans fatty acids in hydrogenated vegetable oils can vary significantly depending on the feedstock oil and the specific conditions of the hydrogenation process, such as temperature, pressure, catalyst type, and reaction time.[1] The following tables summarize quantitative data on the trans fatty acid content, which is predominantly composed of elaidic acid, in various hydrogenated vegetable oil products.

Table 1: trans Fatty Acid Content in Various Hydrogenated Vegetable Oil Products

| Product Type | Country/Region | Total trans Fatty Acid Content (% of total fatty acids) | Reference |

| Vanaspati (Vegetable Ghee) | Pakistan | 14.2 - 34.3 | [2] |

| Vegetable Shortenings | Pakistan | 7.3 - 31.7 | [2] |

| Hard-type Margarines | Pakistan | 1.6 - 23.1 | [2] |

| Soft-type Margarines | Pakistan | < 4.1 | [2] |

| Tub Margarines | Canada | 0.9 - 46.4 (mean: 18.8) | |

| Hard Margarines | Canada | 16.3 - 43.7 (mean: 34.3) | |

| Margarines | New Zealand | 4.8 - 11.3 (C18:1 trans) | |

| Margarines | Spain | 0.15 - 20.21 (total trans) | |

| Hydrogenated Soybean Oil | China | 17.387 |

Note: The values presented are for total trans fatty acids, of which elaidic acid (measured as this compound) is a major component.

Experimental Protocols for the Determination of this compound

The accurate quantification of this compound in hydrogenated vegetable oils is crucial for quality control, regulatory compliance, and nutritional labeling. The most common analytical techniques employed are Gas Chromatography (GC) and Fourier-Transform Infrared Spectroscopy (FTIR).

Experimental Workflow

The general workflow for the analysis of this compound in hydrogenated vegetable oils involves sample preparation followed by instrumental analysis.

Lipid Extraction

For food matrices containing hydrogenated vegetable oils, the lipid fraction must first be extracted.

-

Protocol: A common method is the Folch extraction.

-

Homogenize the sample.

-

Extract the lipids using a chloroform:methanol (2:1, v/v) mixture.

-

Wash the extract with a salt solution (e.g., 0.9% NaCl) to remove non-lipid components.

-

The lower chloroform phase containing the lipids is collected and the solvent is evaporated under a stream of nitrogen.

-

Saponification and Methylation (Preparation of FAMEs)

To analyze the fatty acid profile by GC, the triglycerides are converted into their corresponding fatty acid methyl esters (FAMEs).

-

Protocol (using Boron Trifluoride-Methanol):

-

To the extracted lipid sample (approximately 100 mg), add 2 mL of 0.5 M methanolic NaOH.

-

Heat the mixture in a sealed tube at 100°C for 5 minutes to saponify the lipids.

-

After cooling, add 2 mL of 14% boron trifluoride (BF3) in methanol.

-

Heat again at 100°C for 5 minutes to methylate the fatty acids.

-

Cool the tube and add 2 mL of hexane and 1 mL of saturated NaCl solution.

-

Shake vigorously and allow the layers to separate.

-

The upper hexane layer containing the FAMEs is collected for GC analysis.

-

Gas Chromatography (GC) Analysis

GC with a Flame Ionization Detector (GC-FID) is the most widely used method for the quantitative analysis of FAMEs. Gas Chromatography-Mass Spectrometry (GC-MS) can be used for confirmation of the identity of the FAMEs.

-

Typical GC-FID Conditions:

-

Column: A highly polar capillary column is required for the separation of cis and trans isomers. Commonly used columns include those with a stationary phase of biscyanopropyl polysiloxane (e.g., HP-88, CP-Sil 88).

-

Injector Temperature: 250°C.

-

Detector Temperature: 280°C.

-

Oven Temperature Program: An initial temperature of around 140°C, held for a few minutes, followed by a temperature ramp (e.g., 4°C/min) to a final temperature of approximately 240°C, which is then held for a period to ensure all components elute.

-

Carrier Gas: Helium or hydrogen.

-

Injection: A small volume (e.g., 1 µL) of the FAME extract is injected.

-

Quantification: The quantification of this compound is performed by comparing its peak area to that of a certified reference standard of this compound. An internal standard (e.g., methyl tricosanoate, C23:0) is often added at the beginning of the sample preparation to correct for variations in extraction and injection.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides a rapid method for the determination of total trans fat content.

-

Protocol (Attenuated Total Reflectance - ATR-FTIR):

-

A small amount of the melted oil or extracted fat is placed directly onto the ATR crystal.

-

The infrared spectrum is recorded.

-

The quantification of trans fats is based on the characteristic absorption band of the isolated trans double bond at approximately 966 cm⁻¹.

-

A calibration curve is prepared using standards with known concentrations of a trans fatty acid, typically trielaidin or this compound.

-

Logical Relationships in Analytical Method Selection

The choice of analytical method often depends on the specific requirements of the analysis.

References

The Role of Methyl Elaidate in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl elaidate is the methyl ester of elaidic acid, the principal C18:1 trans fatty acid. While much of the existing research has focused on the metabolic effects of elaidic acid, it is understood that this compound is readily hydrolyzed to elaidic acid within biological systems, thus sharing its metabolic fate and physiological impact. This technical guide provides a comprehensive overview of the role of this compound/elaidic acid in lipid metabolism, consolidating findings from in vitro and in vivo studies. It details the molecular mechanisms, summarizes quantitative data, outlines experimental protocols, and visualizes key pathways to serve as a resource for researchers in lipid biology and drug development.

Elaidic acid is known to adversely affect plasma lipid profiles, contributing to an increased risk of cardiovascular disease by elevating low-density lipoprotein (LDL) cholesterol and decreasing high-density lipoprotein (HDL) cholesterol.[1][2] Its impact extends to the cellular level, where it influences cholesterol synthesis, lipogenesis, and insulin signaling.

Core Mechanisms of Action

The primary mechanism through which elaidic acid exerts its effects on lipid metabolism is through the modulation of the Sterol Regulatory Element-Binding Protein (SREBP) signaling pathway. SREBPs are key transcription factors that regulate the expression of genes involved in cholesterol and fatty acid synthesis.

Upregulation of Cholesterogenesis via the SCAP-SREBP2 Axis

Elaidic acid stimulates the synthesis of cholesterol in hepatocytes.[3][4] This occurs through the activation of the SREBP2 pathway. The proposed mechanism involves elaidic acid reducing intracellular free cholesterol levels. This reduction in cholesterol sensing by the SREBP cleavage-activating protein (SCAP) leads to the translocation of the SCAP-SREBP2 complex from the endoplasmic reticulum to the Golgi apparatus.[5] In the Golgi, SREBP2 is proteolytically cleaved, releasing its active N-terminal domain, which then translocates to the nucleus to upregulate the expression of cholesterogenic genes such as HMG-CoA reductase (HMGCR).

Induction of Hepatic Lipogenesis via SREBP-1c

In addition to cholesterol synthesis, elaidic acid promotes de novo lipogenesis in the liver. This is mediated by the upregulation of SREBP-1c, the master regulator of fatty acid synthesis. Elaidic acid has been shown to increase the expression of SREBP-1c mRNA and the levels of its mature, active form. This, in turn, leads to increased transcription of lipogenic genes, including fatty acid synthase (FAS), acetyl-CoA carboxylase (ACC), and stearoyl-CoA desaturase (SCD). Notably, this effect is in contrast to its cis-isomer, oleic acid, which has been shown to inhibit SREBP-1c activity.

Impairment of Insulin Signaling and Glucose Metabolism

Elaidic acid has been demonstrated to impair insulin sensitivity in adipocytes and muscle cells. In 3T3-L1 adipocytes, differentiation in the presence of elaidate reduces insulin-dependent glucose uptake. This is associated with disturbed translocation of the glucose transporter GLUT4 to the plasma membrane. Furthermore, elaidic acid suppresses the insulin-induced phosphorylation of Akt, a key signaling molecule in the insulin pathway. In C2C12 myotubes, elaidic acid has been shown to reduce the expression of interleukin-15 (IL-15) and increase the expression of tumor necrosis factor-alpha (TNF-α), suggesting a role in modulating myokine secretion.

Quantitative Data Summary

The following tables summarize quantitative findings from key studies on the effects of elaidic acid on lipid metabolism in various cell models.

Table 1: Effect of Elaidic Acid on Gene Expression in Hepatic Cells

| Gene | Cell Line | Treatment | Fold Change vs. Control | Reference |

| SREBP-1c | HuH-7 | 100 µM Elaidic Acid (24h) | ~1.5-fold increase | |

| FAS | HuH-7 | 100 µM Elaidic Acid (24h) | ~2.0-fold increase | |

| ACC | HuH-7 | 100 µM Elaidic Acid (24h) | ~1.8-fold increase | |

| HMGCR | Hepa1-6 | 500 µM Elaidate (24h) | Significant increase | |

| SREBP-2 | Hepa1-6 | 500 µM Elaidate (24h) | Significant increase |

Table 2: Effect of Elaidic Acid on Lipid Content in HepG2 Cells

| Lipid Class | Treatment | Change vs. Control | Reference |

| Triglycerides | 800 µM Elaidic Acid (8h) | Significant increase | |

| Total Fatty Acids | 800 µM Elaidic Acid (8h) | Significant increase |

Table 3: Effect of Elaidic Acid on Glucose Uptake in 3T3-L1 Adipocytes